methyl 4-(1-(2-(dimethylamino)ethyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Description
Methyl 4-(1-(2-(dimethylamino)ethyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C23H26FN3O5 and its molecular weight is 443.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Synthesis and Characterization : A study on pyrrole derivatives led to the synthesis of a novel pyrrole chalcone derivative named ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC). This compound was synthesized through aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde using a strong hydroxyl base as a catalyst. Spectroscopic analyses (FT–IR, 1H NMR, and UV–visible) confirmed the structure of EFADPC. Quantum chemical calculations provided a good correlation with experimental data, suggesting the potential for EFADPC to undergo nucleophilic attack and form a large number of heterocyclic compounds, such as oxirane, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran (Singh, Rawat, & Sahu, 2014).
Antiviral Activity
Synthesis and Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates : A study involving the synthesis of new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives explored their antiviral activity against various viruses including influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The compounds displayed micromolar activities against a human hepatoma cell line with increased sensitivity to HCV infection, suggesting potential antiviral properties (Ivashchenko et al., 2014).
Metal Ion Recognition
Preparation of Fluoroionophores Based on Diamine-salicylaldehyde Derivatives : Research into fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives demonstrated their ability to chelate metal cations, particularly Zn+2. These compounds showed promise as metal recognizers, with specific response to different metal ions, highlighting their potential application in cellular metal staining and other biochemical assays (Hong et al., 2012).
Novel Electron Transport Layer for Polymer Solar Cells
A Benzodithiophene-Based Novel Electron Transport Layer : A study introduced a conjugated polyelectrolyte, PBN, as an electron-transporting layer in highly efficient, inverted structure polymer solar cells. This innovation, utilizing PBN on a ZnO layer, led to a significant improvement in device performance, underscoring the role of such compounds in enhancing charge transport and collection in solar cell technology (Kim et al., 2014).
properties
IUPAC Name |
methyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5/c1-12-16(13(2)25-18(12)23(31)32-5)20(28)17-19(14-7-6-8-15(24)11-14)27(10-9-26(3)4)22(30)21(17)29/h6-8,11,19,25,28H,9-10H2,1-5H3/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFVZTVMMCPPNB-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)F)O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)F)/O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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